

Application Notes and Protocols: Experimental Design with AZD-5991 and its S-enantiomer

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Compound of Interest

Compound Name: AZD-5991 (S-enantiomer)

Cat. No.: B12431933

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments involving the potent and selective Mcl-1 inhibitor, AZD-5991, and its less active S-enantiomer. The following sections detail the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction

AZD-5991 is a macrocyclic compound designed to specifically inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.^{[1][2]} Upregulation of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.^[2] AZD-5991 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bak.^{[2][3]} This disruption unleashes the pro-apoptotic machinery, leading to the activation of the intrinsic mitochondrial apoptosis pathway.^{[2][3]} The S-enantiomer of AZD-5991 serves as a crucial negative control in experiments due to its significantly lower inhibitory activity against Mcl-1.^{[4][5]}

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for AZD-5991 and its S-enantiomer, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of AZD-5991 and its S-enantiomer against Mcl-1

Compound	Assay Type	Parameter	Value
AZD-5991	FRET Assay	IC50	0.7 nM[6]
Surface Plasmon Resonance (SPR)	Kd	0.17 nM[6]	
AZD-5991 S-enantiomer	FRET Assay	IC50	6.3 μM[4][5]
Surface Plasmon Resonance (SPR)	Kd	0.98 μM[4][5]	

Table 2: Cellular Activity of AZD-5991 in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value
MOLP-8	Multiple Myeloma	EC50 (Caspase activity, 6h)	33 nM[1]
MV4-11	Acute Myeloid Leukemia	EC50 (Caspase activity, 6h)	24 nM[1]
AMO1	Multiple Myeloma	EC50 (Viability)	22.9 nM[6]
NCI-H23	Non-Small Cell Lung Cancer	EC50	0.19 μM[6]
OCI-AML3	Acute Myeloid Leukemia	IC50 (48h)	550 nM[7]
U937	Histiocytic Lymphoma	IC50 (48h)	4.3 μM[7]
KG1a	Acute Myeloid Leukemia	IC50 (48h)	20.0 μM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of AZD-5991 and its S-enantiomer.

Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This protocol outlines a competitive binding assay to determine the IC₅₀ of compounds against Mcl-1.

Materials:

- Recombinant human Mcl-1 protein
- Fluorescently labeled BH3 peptide (e.g., BIM BH3 peptide labeled with a FRET donor, like CyPet)
- A FRET acceptor-labeled binding partner (e.g., a fluorescent protein like YPet fused to a binding domain)
- Assay buffer (e.g., PBS, 0.05% Tween-20)
- 384-well microplates
- Plate reader capable of FRET measurements

Procedure:

- Prepare a serial dilution of AZD-5991 and its S-enantiomer in DMSO, followed by dilution in assay buffer to the final desired concentrations.
- In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide.
- Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no Mcl-1).
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

- Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the determination of the binding affinity (K_d) of AZD-5991 to Mcl-1.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Recombinant human Mcl-1 protein
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- AZD-5991 and its S-enantiomer

Procedure:

- Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of AZD-5991 and its S-enantiomer in the running buffer.
- Inject the different concentrations of the compounds over the immobilized Mcl-1 surface and a reference flow cell (without Mcl-1).
- Monitor the binding response (in Resonance Units, RU) in real-time.

- After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.
- Analyze the sensorgrams to determine the association (k_a) and dissociation (k_d) rate constants.
- Calculate the equilibrium dissociation constant (K_d) as the ratio of k_d/k_a .

Cell Viability Assay

This protocol measures the effect of AZD-5991 on the viability of cancer cells.

Materials:

- Cancer cell lines (e.g., MOLP-8, MV4-11)
- Cell culture medium and supplements
- 96-well cell culture plates
- AZD-5991 and its S-enantiomer
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
- Prepare serial dilutions of AZD-5991 and its S-enantiomer in the cell culture medium.
- Treat the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.

- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the EC50 or IC50 value by plotting the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by AZD-5991.

Materials:

- Cancer cell lines
- Cell culture medium and supplements
- 6-well cell culture plates
- AZD-5991 and its S-enantiomer
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Flow cytometer

Procedure:

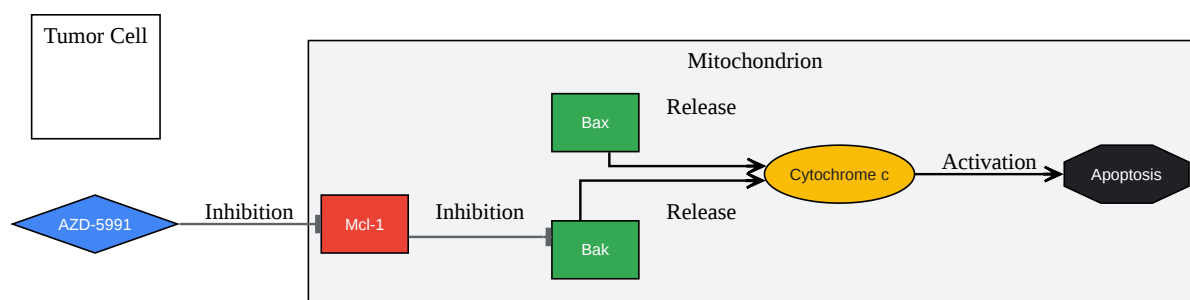
- Seed cells in 6-well plates and treat with different concentrations of AZD-5991 and its S-enantiomer for a specific time (e.g., 6, 24 hours).
- Harvest the cells (including floating cells) and wash them with cold PBS.
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.

- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AZD-5991 in inducing apoptosis.



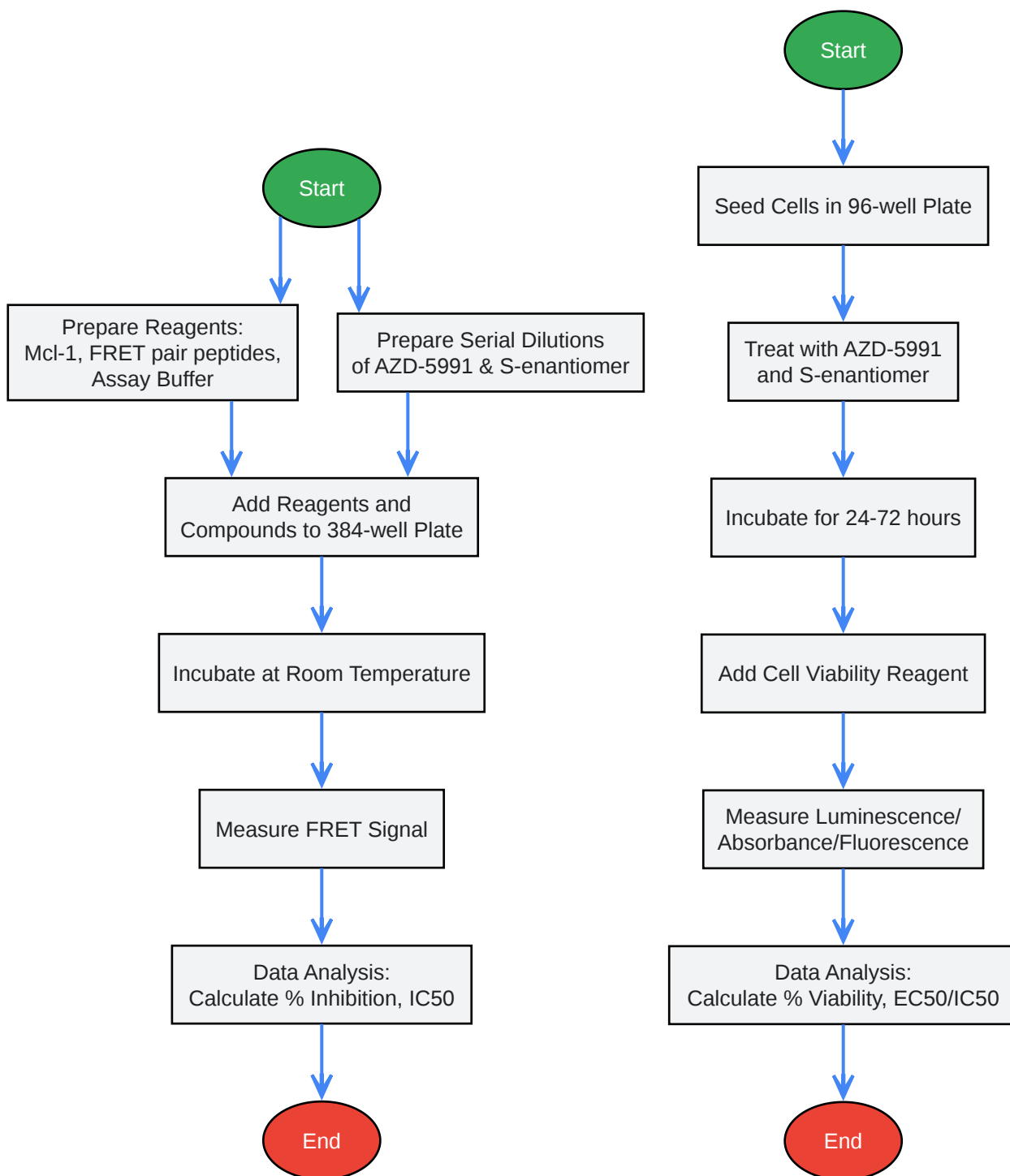
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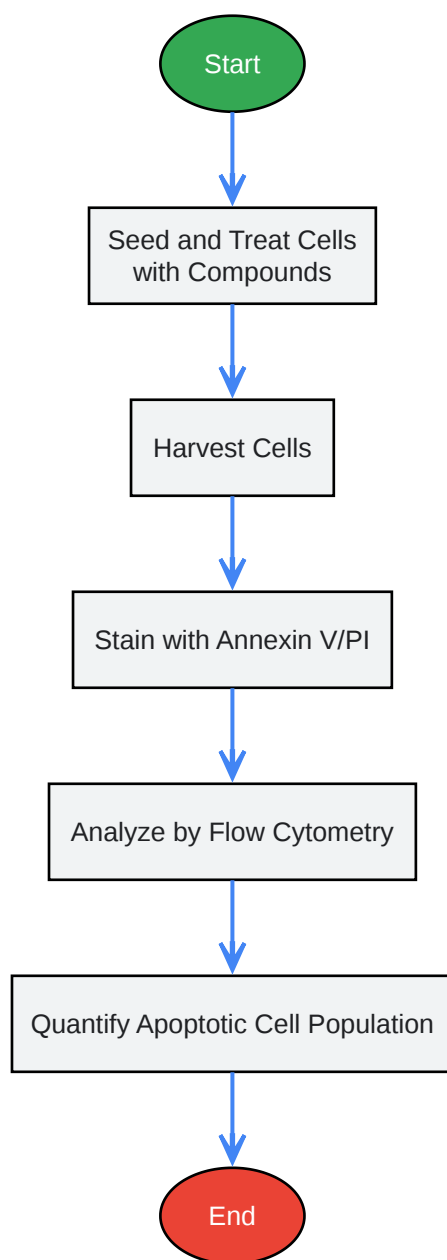
Caption: Mechanism of AZD-5991-induced apoptosis.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the key experimental protocols.

FRET Assay Workflow





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